2-Allyl-4-nitrophenol chemical structure and properties
2-Allyl-4-nitrophenol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Allyl-4-nitrophenol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identification
2-Allyl-4-nitrophenol is an organic compound featuring a phenol ring substituted with an allyl group at position 2 and a nitro group at position 4.
Systematic Name (IUPAC): 4-nitro-2-(prop-2-en-1-yl)phenol[1]
Synonyms: 2-Allyl-4-nitrophenol, 4-Nitro-2-(2-propenyl)phenol, NSC 87350
Chemical Formula: C₉H₉NO₃[2]
Molecular Structure:
Caption: 2D structure of 2-Allyl-4-nitrophenol.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 19182-96-8[2][3] |
| Molecular Weight | 179.17 g/mol [2][3] |
| SMILES | C=CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O[1] |
| InChI Key | CTLDTPXQBNNIPP-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physical and chemical properties of 2-Allyl-4-nitrophenol are summarized in the table below. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 79.0-79.6 °C[4] |
| Boiling Point | 334.5 °C at 760 mmHg |
| Density | 1.243 g/cm³ |
| Flash Point | 148.6 °C |
| Vapor Pressure | 6.58E-05 mmHg at 25°C |
| pKa | 7.41 ± 0.22 (Predicted)[4] |
| Solubility | Data not available |
| Appearance | Data not available |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2-Allyl-4-nitrophenol is through a two-step process starting from 4-nitrophenol. This involves an initial allylation of the phenolic oxygen followed by a thermal Claisen rearrangement.[3] An alternative, lower-yield method is the direct nitration of 2-allylphenol.[3]
Synthesis via Claisen Rearrangement
This method offers good yield and regioselectivity.[3]
Caption: Synthesis of 2-Allyl-4-nitrophenol via Claisen Rearrangement.
Experimental Protocol: Allylation of 4-Nitrophenol
-
To a solution of 4-nitrophenol in dry acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude 1-allyloxy-4-nitrobenzene.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Thermal Claisen Rearrangement
-
Heat the purified 1-allyloxy-4-nitrobenzene in a high-boiling solvent such as diphenyl ether to approximately 210°C.[3]
-
Maintain this temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.[3]
-
Monitor the rearrangement by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether) and washing with an aqueous base (e.g., NaOH) to remove any unreacted phenolic starting material.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 2-Allyl-4-nitrophenol by column chromatography or recrystallization.
Chemical Reactivity and Applications
The chemical reactivity of 2-Allyl-4-nitrophenol is dictated by its three functional groups: the phenolic hydroxyl, the allyl group, and the nitro group. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]
Caption: Key reaction sites of 2-Allyl-4-nitrophenol.
-
Phenolic Hydroxyl Group: The acidic proton can be removed by a base, and the resulting phenoxide can undergo O-alkylation or esterification.
-
Allyl Group: The double bond is susceptible to addition reactions, oxidation, and can participate in polymerization.[3]
-
Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group, yielding 2-allyl-4-aminophenol.[3] This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3]
The ability to transform the nitro group into an amine is particularly useful, as the resulting 2-allyl-4-aminophenol is a bifunctional monomer that can be used in polycondensation reactions to create advanced polymers.[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of 2-Allyl-4-nitrophenol.
Table 3: ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 10.96 | Singlet | - |
| H-5 (Aromatic) | 8.00 | Doublet | 8.6 |
Note: This is partial data. A full spectrum would include signals for the other aromatic and allyl protons.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (around 3500 cm⁻¹), the C=C stretch of the aromatic ring (around 1500-1600 cm⁻¹) and the allyl group, and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹ respectively).
Mass Spectrometry: Mass spectrometry data is available for this compound, which would show the molecular ion peak corresponding to its molecular weight.[1]
Safety and Handling
Hazard Identification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[6]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[6]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[6]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air.[6]
-
Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical. This compound is for research use only and not for human or veterinary use.[3]
References
- 1. 2-Allyl-4-nitrophenol | C9H9NO3 | CID 258439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Allyl-4-nitrophenol | 19182-96-8 | Benchchem [benchchem.com]
- 4. 2-ALLYL-4-NITROPHENOL CAS#: 19182-96-8 [m.chemicalbook.com]
- 5. Cas 19182-96-8,2-ALLYL-4-NITROPHENOL | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
